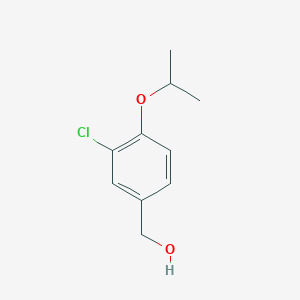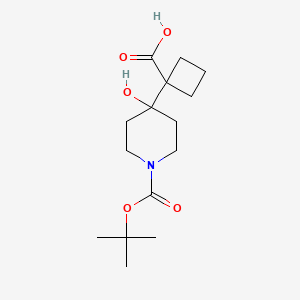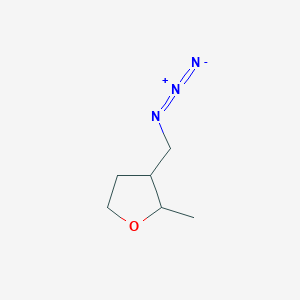![molecular formula C13H11N3O3 B2416027 1-(2-Furylmethyl)-7-methylpyrido[3,4-d]pyridazine-4,5(3H,6H)-dione CAS No. 160033-05-6](/img/structure/B2416027.png)
1-(2-Furylmethyl)-7-methylpyrido[3,4-d]pyridazine-4,5(3H,6H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives are known to possess various pharmacological activities like antimicrobial, antitumor and anti-inflammatory . They are often used as building blocks for many heterocyclic products and act as a binucleophile .
Synthesis Analysis
A novel series of azoles and azines were designed and prepared via reaction of 1,3-diphenyl-1H-pyrazol-5(4H)-one with some electrophilic and nucleophilic reagents . The structures of target compounds were confirmed by elemental analyses and spectral data .Molecular Structure Analysis
The molecular structure of these compounds is often confirmed by elemental analyses and spectral data .Chemical Reactions Analysis
The formation of these compounds is believed to be formed via initial condensation of malononitrile with the ring carbonyl and subsequent elimination of water followed by addition of methyl group on the triple bond system of cyano group .Scientific Research Applications
Directed Regiospecificity in Cycloaddition Reactions
Research indicates the directed regiospecificity in 1,3-dipolar cycloaddition reactions involving pyridazinone derivatives, highlighting the specific behavior of different substituted pyridazin-3(2H)-ones, including those structurally related to the chemical (Jelen, Štimac, Stanovnik, & Tišler, 1991).
Parallel Synthesis of Novel Analogs
A study on the parallel synthesis of novel 1H-pyrimido[4,5-c]pyridazine-5,7-dione analogs presents a method for creating a diverse library of compounds, potentially applicable for creating derivatives of the specified chemical (Chen, Barber, Ng, & Zhou, 2010).
Tautomeric Structures
Research on the tautomeric structures of various 2H-pyrazolo[3,4-d]pyridazines provides insights into the structural characteristics and spectral data interpretations of pyrazolopyridazinones and pyrazolopyridazine-diones, relevant to understanding the chemical properties of the specified compound (Shawali, 1977).
Synthesis of Nucleoside Derivatives
A study on the synthesis of 1-(2'-O-Methyl-ß-D-ribofuranosyl)-1H-imidazo[4,5-d]pyridazine-4,7(5H,6H)-dione, a nucleoside derivative, shows potential applications in biomedicine, particularly in antisense and triple-helical nucleic acid technologies. This could be extrapolated to the synthesis and applications of similar pyridazine derivatives (Chen & Hosmane, 2001).
Electrochemical Studies
An electrochemical study of 1,2-dihydropyridazine-3,6-dione in different solvents provides insights into the electrochemical behavior and stability of pyridazine derivatives, which is useful for understanding the reactivity and potential applications of related compounds (Varmaghani & Nematollahi, 2011).
Mechanism of Action
CDK2 inhibition is an appealing target for cancer treatment that targets tumor cells in a selective manner . A new set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds were designed, and synthesized as novel CDK2 targeting compounds .
Future Directions
The future directions in the research of these compounds often involve the development of new efficient synthetic approaches for the synthesis of heterocyclic compounds of biological interest . Since most of the pyrazole derivatives show anti-microbial activity, the synthesized compounds are also expected to show antimicrobial activity .
properties
IUPAC Name |
1-(furan-2-ylmethyl)-7-methyl-3,6-dihydropyrido[3,4-d]pyridazine-4,5-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O3/c1-7-5-9-10(6-8-3-2-4-19-8)15-16-13(18)11(9)12(17)14-7/h2-5H,6H2,1H3,(H,14,17)(H,16,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNZVMERXOUPVOG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=O)N1)C(=O)NN=C2CC3=CC=CO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide](/img/structure/B2415945.png)
![1'-(chloromethyl)-4'H-spiro[cyclopentane-1,3'-isoquinoline]](/img/structure/B2415949.png)



![5-[(4-bromo-1H-pyrazol-1-yl)methyl]thiophene-2-carboxylic acid](/img/structure/B2415953.png)
![3,5-dimethyl-N-[2-[3-[(4-nitrophenyl)methylsulfanyl]indol-1-yl]ethyl]benzamide](/img/structure/B2415955.png)
![N-{[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl}-4-(1H-pyrrol-1-yl)benzamide](/img/structure/B2415956.png)
![methyl (2Z)-3-{4-[(2,4,6-trimethylbenzenesulfonyl)oxy]phenyl}prop-2-enoate](/img/structure/B2415957.png)
![3-(2-chlorophenyl)-5-methyl-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)isoxazole-4-carboxamide](/img/structure/B2415958.png)
![2-([1,1'-biphenyl]-4-yl)-1-(2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)ethanone](/img/structure/B2415959.png)

![N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-2,5-dimethylbenzamide](/img/structure/B2415965.png)
![N-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanylphenyl]-2-(trifluoromethyl)benzamide](/img/structure/B2415967.png)